6-(叔丁氧基)吡啶-3-磺酰氟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "6-(Tert-butoxy)pyridine-3-sulfonyl fluoride" is not directly mentioned in the provided papers. However, the papers do discuss various compounds with tert-butyl groups and their chemical properties and reactions. For instance, the synthesis and properties of substituted phenylsulfur trifluorides with tert-butyl groups are described, highlighting their stability and utility as fluorinating agents . Iron(II) complexes with tert-butyl substituted pyridine derivatives are also reported, with a focus on their crystal structures and spin states . Additionally, tert-butyl nitrite is used as an oxidant in the synthesis of substituted sulfonyl pyrroles , and tert-butyl groups are part of the structure in thermally activated delayed fluorescence materials . Lastly, the synthesis and characterization of 6-tert-butyl substituted thienopyridine derivatives are detailed, including their molecular structure and intramolecular hydrogen bonding .

Synthesis Analysis

The synthesis of compounds with tert-butyl groups involves various starting materials and reaction conditions. For example, the synthesis of phenylsulfur trifluorides with tert-butyl substituents is achieved, and these compounds exhibit high stability and reactivity as fluorinating agents . The synthesis of iron(II) complexes involves tert-butyl substituted pyridine derivatives, which are crystallographically characterized . The tert-butyl nitrite promoted oxidative intermolecular sulfonamination of alkynes is another synthetic method to obtain sulfonyl pyrroles . The synthesis of thermally activated delayed fluorescence materials includes the use of tert-butylcarbazole groups . Schiff base compounds with 6-tert-butyl substitution are synthesized from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur .

Molecular Structure Analysis

The molecular structures of tert-butyl substituted compounds are diverse and exhibit interesting features. The iron(II) complexes show intermolecular hydrogen bonding and various crystal topologies . The thermally activated delayed fluorescence materials based on tert-butylcarbazoles are studied using X-ray crystallography, showing the effects of conjugation on their properties . The crystal structure of a 6-tert-butyl substituted thienopyridine derivative is characterized by X-ray analysis, revealing intramolecular hydrogen bonding .

Chemical Reactions Analysis

The tert-butyl substituted compounds participate in a variety of chemical reactions. The phenylsulfur trifluorides are used in fluorinations of alcohols, aldehydes, ketones, and carboxylic groups, demonstrating high yields and stereoselectivity . The tert-butyl nitrite promoted reaction leads to the formation of substituted sulfonyl pyrroles through tandem addition/cyclization . The synthesis of Schiff base compounds involves coupling with aromatic aldehydes .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl substituted compounds are influenced by their molecular structure. The phenylsulfur trifluorides with tert-butyl groups show high thermal stability and resistance to aqueous hydrolysis . The iron(II) complexes are predominantly high-spin at room temperature, with some exhibiting partial spin-state transitions on cooling . The bipolar materials for thermally activated delayed fluorescence demonstrate tunable energy gaps between singlet and triplet states . The Schiff base compounds' molecular and crystal structures are stabilized by intramolecular hydrogen bonds, as confirmed by DFT analyses .

科学研究应用

杂环化合物的合成

- 诸如砜、磺酰胺和磺酰氟之类的杂环化合物在药物化学中至关重要。尽管存在挑战,但用于创建六元杂芳族磺酰化合物的各种方法的开发已经通过提供 C2 取代的砜的反应取得了进展。这些反应可以进一步转化为磺酰氟、磺酰胺和砜,展示了一种可扩展且广泛适用于合成喹啉和异喹啉官能团的方法 (Patel, Laha, & Moschitto, 2022).

氟化方法的开发

- 基于磺酰氟的化合物已被研究为 PET 化学中生物标志物的潜在标记剂。在水性条件下氟-18 的亲核并入的探索旨在推进放射性药物的开发,突出了磺酰氟在创建复杂生物药效团中的效用 (Inkster 等人,2012).

先进材料开发

- 对用于 157 纳米光刻的聚合物的研究已经导致了包含磺酰氟基团的材料的创建,预计这些材料在真空紫外 (VUV) 区域具有出色的透明度。这项工作强调了在光刻应用中开发新的光刻胶材料中使用磺酰氟衍生物的潜力 (Fujigaya 等人,2003).

氟化聚酰胺的合成

- 已经合成了含有吡啶和砜部分的新型可溶性氟化聚酰胺,这些聚酰胺表现出无定形特性、在常见有机溶剂中的溶解性和形成透明柔性薄膜的能力。这些材料表现出低介电常数和高热稳定性,使其适用于各种高性能应用 (Liu 等人,2013).

属性

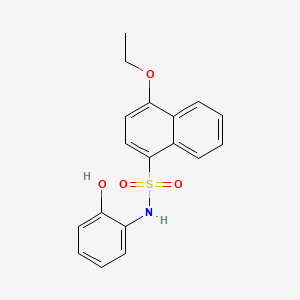

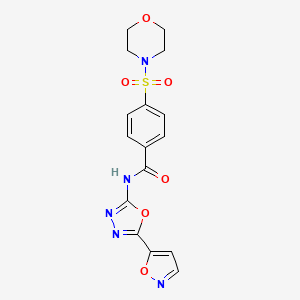

IUPAC Name |

6-[(2-methylpropan-2-yl)oxy]pyridine-3-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO3S/c1-9(2,3)14-8-5-4-7(6-11-8)15(10,12)13/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQLZJKSARDUJJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=NC=C(C=C1)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Tert-butoxy)pyridine-3-sulfonyl fluoride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-Methylphenyl)-2-[(4-pyridylmethyl)amino]-5-pyrimidinecarboxylic acid](/img/structure/B2527269.png)

methanol](/img/structure/B2527274.png)

![5-bromo-2-ethoxy-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2527276.png)

![N-(3-methoxyphenyl)-2-(3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-yl)hydrazinecarboxamide](/img/structure/B2527277.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2527282.png)

![2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B2527283.png)

![[1,1'-Bis(diphenylphosphino)ferrocene]nickel(II) chloride](/img/structure/B2527284.png)